Cas no 2097866-41-4 (2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one)

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a chloropyrimidine and pyridine moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or bioactive scaffold. The presence of both pyrimidine and pyridine rings enhances binding affinity to biological targets, while the piperidine linker improves solubility and pharmacokinetic properties. This compound may exhibit selectivity in modulating enzymatic pathways, making it a candidate for drug discovery research. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. Suitable for experimental applications in biochemical assays and lead optimization.
2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one structure
2097866-41-4 structure
Product name:2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
CAS No:2097866-41-4
MF:C19H19ClN6O
MW:382.84676194191
CID:5462190

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
    • 2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
    • 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C19H19ClN6O/c20-16-11-22-19(23-12-16)25-9-5-14(6-10-25)13-26-18(27)2-1-17(24-26)15-3-7-21-8-4-15/h1-4,7-8,11-12,14H,5-6,9-10,13H2
    • InChI Key: YXGJRRQDAKIVHP-UHFFFAOYSA-N
    • SMILES: ClC1C=NC(=NC=1)N1CCC(CN2C(C=CC(C3C=CN=CC=3)=N2)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 575
  • Topological Polar Surface Area: 74.6
  • XLogP3: 2.2

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6594-1389-25mg
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2097866-41-4
25mg
$109.0 2023-09-07
Life Chemicals
F6594-1389-5μmol
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2097866-41-4
5μmol
$63.0 2023-09-07
Life Chemicals
F6594-1389-15mg
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2097866-41-4
15mg
$89.0 2023-09-07
Life Chemicals
F6594-1389-20μmol
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2097866-41-4
20μmol
$79.0 2023-09-07
Life Chemicals
F6594-1389-1mg
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2097866-41-4
1mg
$54.0 2023-09-07
Life Chemicals
F6594-1389-30mg
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2097866-41-4
30mg
$119.0 2023-09-07
Life Chemicals
F6594-1389-3mg
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2097866-41-4
3mg
$63.0 2023-09-07
Life Chemicals
F6594-1389-2μmol
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2097866-41-4
2μmol
$57.0 2023-09-07
Life Chemicals
F6594-1389-2mg
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2097866-41-4
2mg
$59.0 2023-09-07
Life Chemicals
F6594-1389-4mg
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2097866-41-4
4mg
$66.0 2023-09-07

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one Related Literature

Additional information on 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Introduction to Compound with CAS No. 2097866-41-4 and Its Applications in Chemical Biology

The compound with the CAS number 2097866-41-4 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its systematic name, 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one, provides a detailed insight into its structural and functional attributes. This compound belongs to a class of heterocyclic molecules that have been extensively studied for their potential biological activities.

One of the most striking features of this compound is its dual functionality, which arises from the presence of multiple heterocyclic rings and functional groups. The 5-chloropyrimidin-2-yl moiety and the piperidin-4-yl group are particularly noteworthy, as they are known to contribute to the compound's binding affinity and selectivity towards various biological targets. These structural elements have been strategically incorporated to enhance the compound's interaction with specific enzymes and receptors, making it a promising candidate for drug development.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex diseases such as cancer, inflammation, and neurodegenerative disorders. The compound with CAS No. 2097866-41-4 has emerged as a key player in this landscape due to its unique chemical properties. The presence of the pyridin-4-yl group not only enhances its solubility but also improves its ability to cross biological membranes, which is crucial for achieving effective drug delivery.

The dihydropyridazinone core of this compound is particularly interesting from a pharmacological perspective. Dihydropyridazinones have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects. The specific arrangement of atoms in this core structure allows for optimal interactions with biological targets, leading to potent and selective pharmacological responses.

Recent studies have highlighted the potential of this compound as an inhibitor of kinases, which are enzymes that play a critical role in cell signaling pathways. Dysregulation of these pathways is often associated with various diseases, making kinases attractive targets for therapeutic intervention. The compound's ability to bind to kinases with high affinity has been demonstrated through both computational modeling and experimental validation.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The introduction of the 5-chloropyrimidin-2-yl moiety is particularly challenging due to its sensitivity to various reaction conditions. However, advances in synthetic chemistry have made it possible to achieve high yields and purity levels, ensuring that the final product is suitable for further biological testing.

In addition to its potential as a kinase inhibitor, this compound has also shown promise in other therapeutic areas. For instance, preliminary studies have suggested that it may have anti-proliferative effects on cancer cells by interfering with their growth signaling pathways. These findings have opened up new avenues for research into novel anti-cancer therapies.

The use of computational methods has been instrumental in understanding the binding interactions between this compound and its biological targets. Molecular docking studies have revealed that the compound binds to kinases in a manner that is highly specific to their active sites. This specificity has been confirmed through X-ray crystallography experiments, which provide detailed structural insights into the compound-target interactions.

The development of novel drug candidates often involves optimizing their chemical properties to enhance their pharmacokinetic profiles. This compound has been subjected to extensive modifications aimed at improving its solubility, bioavailability, and metabolic stability. These efforts have led to the identification of several analogs that exhibit improved pharmacological properties while maintaining similar biological activities.

The future prospects for this compound are promising, with ongoing research focused on expanding its therapeutic applications. Investigating its potential as an anti-inflammatory agent has been a particular area of interest, given the growing recognition of inflammation's role in various chronic diseases. Additionally, exploring its efficacy against other disease targets is expected to yield valuable insights into its broader therapeutic potential.

In conclusion, the compound with CAS No. 2097866-41-4 represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a compelling candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.

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